Cas no 20844-69-3 (5-(Trifluoromethyl)-1,3-benzoxazol-2-amine)

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)-1,3-benzoxazol-2-amine
- 2-Amino-5-(trifluoromethyl)benzoxazole
- 2-Benzoxazolamine, 5-(trifluoromethyl)-
- 5-(trifluoromethyl)benzo[d]oxazol-2-amine
- 5-(Trifluoromethyl)-2-aminobenzoxazole
- SY130079
- 2-Amino-5-(trifluoromethyl)benzo[d]oxazole
- A924953
- AKOS016397918
- 20844-69-3
- MFCD19375259
- AC5444
- SCHEMBL17267541
- NS-02071
- EN300-387843
- Z1269241236
- 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
-
- MDL: MFCD19375259
- インチ: 1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
- InChIKey: JTDXQCUQIUYDDA-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=C(C=1)N=C(N)O2)(F)F
計算された属性
- 精确分子量: 202.03539727g/mol
- 同位素质量: 202.03539727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 52
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T899688-2.5mg |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 2.5mg |
$ 64.00 | 2023-04-16 | ||
Enamine | EN300-387843-0.1g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 0.1g |
$212.0 | 2025-03-21 | |
Enamine | EN300-387843-2.5g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 2.5g |
$948.0 | 2025-03-21 | |
Enamine | EN300-387843-5.0g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 5.0g |
$1511.0 | 2025-03-21 | |
Enamine | EN300-387843-10.0g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 10.0g |
$2638.0 | 2025-03-21 | |
Enamine | EN300-387843-0.5g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 0.5g |
$476.0 | 2025-03-21 | |
Enamine | EN300-387843-1.0g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 1.0g |
$610.0 | 2025-03-21 | |
Alichem | A081005393-1g |
2-Amino-5-(trifluoromethyl)benzo[d]oxazole |
20844-69-3 | 98% | 1g |
$701.68 | 2023-09-02 | |
Alichem | A081005393-10g |
2-Amino-5-(trifluoromethyl)benzo[d]oxazole |
20844-69-3 | 98% | 10g |
$2317.95 | 2023-09-02 | |
TRC | T899688-100mg |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 100mg |
$ 800.00 | 2023-09-05 |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
5-(Trifluoromethyl)-1,3-benzoxazol-2-amineに関する追加情報
Introduction to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (CAS No. 20844-69-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, identified by its CAS number 20844-69-3, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising pharmacological properties. The presence of a trifluoromethyl group and an amine functionality in the benzoxazole core imparts unique electronic and steric characteristics, making this compound a valuable scaffold for the development of novel therapeutic agents.
The benzoxazole moiety is a well-known pharmacophore found in numerous bioactive molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a trifluoromethyl group at the 5-position of the benzoxazole ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for drug-like properties. Additionally, the amine functionality at the 2-position provides a site for further chemical modification, allowing for the exploration of diverse derivatization strategies to optimize biological activity.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a lead compound for several therapeutic targets. Studies have demonstrated its potential in inhibiting kinases and other enzymes involved in cancer progression. For instance, derivatives of this compound have shown promising results in preclinical studies by disrupting signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumors. The trifluoromethyl group plays a crucial role in enhancing binding affinity to these targets by modulating hydrophobic interactions and electronic distribution.
In addition to its applications in oncology, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine has been explored for its antimicrobial properties. The benzoxazole scaffold is known to interact with bacterial DNA gyrase and topoisomerases, leading to inhibition of bacterial growth. The electron-withdrawing nature of the trifluoromethyl group further strengthens these interactions by increasing the electrophilicity of key binding sites on the enzyme. This has led to interest in developing novel antibiotics based on this scaffold that could address emerging resistant strains.
The synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine involves multi-step organic transformations that highlight its synthetic accessibility. Common synthetic routes include condensation reactions between appropriately substituted phenols and orthoesters, followed by functional group transformations such as halogenation and amination. The use of trifluoromethylation reagents has been particularly effective in introducing the trifluoromethyl group at the 5-position with high regioselectivity. These synthetic strategies not only provide a robust method for producing the parent compound but also offer opportunities for generating libraries of analogs for structure-activity relationship (SAR) studies.
The pharmacokinetic profile of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine has been thoroughly investigated to ensure its suitability as a drug candidate. Preliminary studies indicate that the compound exhibits favorable solubility parameters and metabolic stability, suggesting potential for oral administration. Furthermore, animal models have demonstrated that it can reach target tissues at effective concentrations with minimal toxicity. These findings are supported by molecular dynamics simulations that predict stable binding interactions between the compound and its biological targets.
The growing interest in fluorinated compounds has positioned 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine as a key player in modern drug discovery. The ability of fluorine atoms to modulate physicochemical properties such as lipophilicity, polarizability, and metabolic stability has made fluorinated molecules increasingly prevalent in approved drugs. The benzoxazole derivative exemplifies how strategic fluorination can enhance drug efficacy while minimizing side effects.
Future research directions for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine include exploring its role in neurodegenerative diseases. Preliminary data suggest that benzoxazole derivatives may interact with amyloid-beta plaques associated with Alzheimer's disease by inhibiting their aggregation. The amine functionality provides a handle for further derivatization to improve blood-brain barrier penetration, which is essential for treating central nervous system disorders.
In conclusion,5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (CAS No. 20844-69-3) represents a compelling scaffold with broad therapeutic potential. Its unique structural features enable targeted interactions with key biological pathways involved in cancer, infection, and neurodegeneration. Continued investigation into its derivatives promises to yield novel therapeutic agents that address unmet medical needs.
20844-69-3 (5-(Trifluoromethyl)-1,3-benzoxazol-2-amine) Related Products
- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
